2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Lipophilicity Drug design Chromatographic retention

Researchers sourcing N-arylsulfonyl phenylalanine building blocks frequently encounter batch variability from near-analog substitution, introducing uncontrolled variables in SAR campaigns. This 4-chloro derivative provides defined, reproducible physicochemical parameters: intermediate lipophilicity (LogP 3.79), electron-withdrawing Hammett σp=0.23, and experimentally verified MP 147-149 °C. • Distinctive Cl-isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) enables unambiguous MS identity confirmation vs. Br or tosyl analogs. • Stable under standard peptide coupling conditions; no reducible nitro group, unlike nosyl analogs. • Cited in AstraZeneca patent WO2007/083089 as a GPR40 modulator intermediate, providing medicinal chemistry precedent.

Molecular Formula C15H14ClNO4S
Molecular Weight 339.8 g/mol
CAS No. 40279-97-8
Cat. No. B1362097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
CAS40279-97-8
Molecular FormulaC15H14ClNO4S
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
InChIKeyJEDDEMYHWQZSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid (CAS 40279-97-8): Procurement-Relevant Identity and Class Baseline


2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS 40279-97-8), systematically named N-[(4-chlorophenyl)sulfonyl]phenylalanine or DL-Phenylalanine, N-[(4-chlorophenyl)sulfonyl]-, is a synthetic N-sulfonylated amino acid derivative (C₁₅H₁₄ClNO₄S, MW 339.79 g/mol) [1]. It comprises a DL-phenylalanine backbone in which the α-amino group is substituted with a 4-chlorobenzenesulfonyl moiety, yielding a secondary sulfonamide . The compound is categorized as a phenylalanine-based sulfonamide within the broader class of N-arylsulfonyl amino acids . Its experimentally determined melting point is 147–149 °C, and its calculated partition coefficient (LogP) is 3.79, with a topological polar surface area (tPSA) of 91.85 Ų [2]. The compound is supplied by multiple vendors at purities of ≥95% (up to 98% HPLC by Bidepharm) and is listed in the Sigma-Aldrich AldrichCPR collection for early-discovery research [2]. It is also cited on page 60 of AstraZeneca patent WO 2007/083089 A1, indicating its role as a synthetic intermediate or comparator in medicinal chemistry programs [3].

Why Generic Substitution of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid by In-Class N-Arylsulfonyl Phenylalanine Analogs Is Not Equivalent


N-Arylsulfonyl phenylalanine derivatives are not interchangeable surrogates for procurement or experimental use, because even single-atom or positional modifications of the aryl sulfonyl substituent produce measurable differences in lipophilicity (ΔLogP up to 0.66), molecular weight (ΔMW up to 44.5 Da), melting point (ΔMP up to 36 °C), and electronic character that directly influence chromatographic retention, solubility, membrane permeability, and target-binding interactions . Commercially available in-class analogs—including the meta‑chloro isomer (CAS 1449132-27-7), the 4‑bromo derivative (CAS 37642-61-8), the 4‑methyl (tosyl) compound (CAS 34635-34-2), and the unsubstituted phenylsulfonyl variant (CAS 40279-95-6)—share an identical phenylalanine core and polar surface area (PSA 91.85 Ų), yet their LogP values span a range of 3.13 to 3.90, spanning approximately 0.8 log units . The 4‑chloro substitution of the target compound confers a distinct combination of electron-withdrawing character (Hammett σₚ = 0.23) and steric profile that cannot be replicated by the electron‑donating 4‑methyl (σₚ = –0.17) or the heavier, more lipophilic 4‑bromo group [1]. These differentiated properties translate into divergent behavior under standardized assay conditions; buying an analog without verifying equivalence may introduce uncontrolled variables in biochemical or cellular assays that rely on consistent physicochemical parameters.

Quantitative Differentiation Evidence: 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid (CAS 40279-97-8) vs. Five In-Class N-Arylsulfonyl Phenylalanine Analogs


LogP Differential vs. Unsubstituted Phenylsulfonyl Analog: A 0.66 Log Unit Increase in Lipophilicity for the 4-Chloro Compound

The target compound (4-chlorophenylsulfonyl) exhibits a calculated LogP of 3.79, which is 0.66 log units higher than that of the unsubstituted N-(phenylsulfonyl)phenylalanine (LogP 3.13) [1]. This difference corresponds to a ~4.6-fold increase in octanol–water partition coefficient, indicating substantially greater hydrophobicity. Among the five comparators, the 4‑chloro compound holds the second-highest LogP, exceeded only by the 4‑bromo analog (LogP 3.90) .

Lipophilicity Drug design Chromatographic retention

Melting Point Differentiation: The 4‑Chloro Compound Exhibits a 14–18 °C Higher Melting Point Than the Unsubstituted Phenyl and 4‑Methyl (Tosyl) Analogs

The target compound has an experimentally determined melting point of 147–149 °C, which is 14–20 °C higher than the unsubstituted N-(phenylsulfonyl)phenylalanine (MP ~129 °C) and the 4‑methyl (tosyl) analog (MP 133–134 °C), but 16–20 °C lower than the 4‑bromo analog (MP 165–167 °C) . The elevated melting point relative to the unsubstituted and tosyl compounds is consistent with the increased molecular weight and enhanced crystal lattice stabilization conferred by the 4‑chloro substituent.

Solid-state properties Purity assessment Formulation

Molecular Weight Differentiation: The 4‑Chloro Compound Occupies a Middle Position (339.79 Da) Distinguished from the 4‑Bromo (+44.5 Da) and Unsubstituted Phenyl (–34.4 Da) Analogs

The monoisotopic mass of the target compound (339.03 Da; average MW 339.79) is intermediate among this set of N-arylsulfonyl phenylalanine analogs. It is 34.4 Da heavier than N-(phenylsulfonyl)phenylalanine (MW 305.35) and 44.5 Da lighter than the 4‑bromo analog (MW 384.24) [1][2]. This mass difference is readily resolvable by LC–MS or direct‑infusion MS, providing an orthogonal analytical confirmation of compound identity that is independent of chromatographic or melting‑point methods.

Mass spectrometry Detection Inventory management

Positional Isomer Differentiation: Para-Chloro vs. Meta-Chloro Substitution Produces Distinct Electronic Character and Chromatographic Behavior Despite Isobaric Mass

The para‑chloro (4‑Cl) and meta‑chloro (3‑Cl) isomers share identical molecular formula (C₁₅H₁₄ClNO₄S), MW (339.79), PSA (91.85 Ų), and near-identical LogP (3.79 vs. 3.78), yet they differ in the substitution position of the chlorine atom on the phenyl ring . While this difference does not produce a large change in bulk lipophilicity, the para‑chloro substituent exerts a stronger resonance electron‑withdrawing effect (–R) than the meta‑chloro group (which exerts primarily an inductive effect), potentially altering the electronic distribution of the sulfonamide NH and the acidity of the α‑carboxylic acid group [1]. Reversed‑phase HPLC can resolve these positional isomers under optimized conditions exploiting subtle differences in molecular shape and dipole moment, as documented for analogous sulfonamide positional isomer pairs .

Positional isomerism Electron-withdrawing effect Chromatographic separation

Patent Precedent as a Synthesis Intermediate: Cited in AstraZeneca WO2007/083089 A1 Alongside Structurally Distinct Sulfonamide Building Blocks

AstraZeneca patent WO2007/083089 A1 (published 2007) explicitly cites this compound on page 60, listing it among a series of sulfonamide intermediates used in the synthesis of phenylpropanoic acid derivatives claimed as GPR40 receptor function modulators for the treatment of diabetes [1]. The patent's use of the 4‑chlorophenylsulfonyl phenylalanine scaffold—rather than the unsubstituted phenyl, 4‑methyl, or 4‑bromo analogs—indicates a deliberate selection based on the electronic and steric properties of the para‑chloro substituent. This patent precedent provides documented evidence that the specific 4‑chloro substitution has been prioritized in a pharmaceutical research context over other N-arylsulfonyl phenylalanine variants.

Medicinal chemistry Patent precedent Synthetic intermediate

Sigma-Aldrich AldrichCPR Listing Confirms Research Utility but Carries 'As‑Is' Analytical Warranty, Requiring Independent Identity Verification

Sigma-Aldrich lists this compound as N-((4-Chlorophenyl)sulfonyl)phenylalanine (catalog R609765) within its AldrichCPR collection of rare and unique chemicals intended for early‑discovery research . Unlike the tosyl analog (Tos-Phe-OH, which is available from multiple vendors at ≥98% purity with full analytical characterization), Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the buyer 'assumes responsibility to confirm product identity and/or purity' . In contrast, Bidepharm supplies the same compound with standard purity 98% and provides batch‑specific QC documentation (NMR, HPLC, GC) . This divergence in vendor analytical support constitutes a practical procurement consideration: researchers requiring guaranteed purity with traceable analytical certificates may need to select a vendor that supplies this documentation, or alternatively, opt for the more widely characterized tosyl analog if analytical data completeness is paramount.

Procurement Quality assurance Vendor comparison

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid: Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization of N‑Arylsulfonyl Amino Acid Scaffolds

When optimizing a phenylalanine‑based sulfonamide series for target binding, the 4‑chloro substitution offers an intermediate lipophilicity (LogP 3.79) that balances membrane permeability with aqueous solubility, as documented in the LogP ranking across five analogs . The electron‑withdrawing para‑chloro group (σₚ = 0.23) modulates the acidity of the α‑carboxylic acid and the hydrogen‑bond donor strength of the sulfonamide NH, distinguishing it from the electron‑donating tosyl analog (σₚ = –0.17) [1]. The compound's citation in AstraZeneca patent WO2007/083089 as a GPR40 modulator intermediate provides a validated medicinal chemistry precedent for this specific substitution pattern [2].

Analytical Method Development and Procurement Quality Control with Definitive Melting Point and Mass Fingerprint

The compound's experimentally determined melting point of 147–149 °C, combined with its distinctive molecular ion at m/z 339.03 (exact mass) and Cl‑isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1), supplies a multi‑parameter identity confirmation package that reliably distinguishes it from the 4‑bromo analog (MP 165–167 °C; MW 384.24; characteristic Br‑isotope pattern ¹:¹) and the tosyl analog (MP 133–134 °C; MW 319.38; no halogen isotope pattern) . This is especially critical when sourcing from vendors such as Sigma-Aldrich AldrichCPR, which supplies the compound without analytical data, requiring the receiving laboratory to perform independent identity verification .

Structure–Activity Relationship (SAR) Studies Requiring a Halogenated Phenylalanine Sulfonamide with Moderate LogP

In SAR campaigns exploring the effect of para‑substitution on biological activity, the 4‑chloro compound is the logical choice when a moderately lipophilic, electron‑withdrawing substituent is desired. It avoids the excessive lipophilicity of the 4‑bromo analog (ΔLogP = –0.11 relative to 4‑Br) while providing substantially greater hydrophobicity than the unsubstituted phenyl analog (ΔLogP = +0.66) . The isobaric nature of the 3‑Cl and 4‑Cl positional isomers (both MW 339.79) further enables clean SAR interpretation of substitution position effects without molecular weight as a confounding variable .

Synthetic Intermediate for Complex Sulfonamide Libraries via the Free Carboxylic Acid Handle

The free carboxylic acid group of the target compound provides a versatile synthetic handle for amide coupling, esterification, or reduction, enabling its use as a building block for focused sulfonamide libraries. The synthesis route from D‑(R)‑phenylalanine and 4‑chlorobenzenesulfonyl chloride under mild aqueous conditions (NaHCO₃, H₂O, 20 °C) is well‑documented and scalable . The 4‑chlorophenylsulfonyl group is chemically stable under standard peptide coupling conditions and does not participate in side reactions that can complicate the use of the 4‑nitrophenylsulfonyl (nosyl) analog, which possesses a reducible nitro group .

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